(R)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 6th position of the naphthalene ring.
Methoxylation: Introduction of the methoxy group at the 7th position.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amination: Introduction of the amine group at the 1st position.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., bromine or N-bromosuccinimide), methoxylating agents (e.g., methanol in the presence of a catalyst), reducing agents (e.g., hydrogen gas with a palladium catalyst), and aminating agents (e.g., ammonia or amines).
Industrial Production Methods
Industrial production of ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydronaphthalene ring or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group at the 7th position.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 6th position.
6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group at the 1st position.
Uniqueness
®-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific combination of functional groups and their positions on the tetrahydronaphthalene ring
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
(1R)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI Key |
YLGNAIPBTRAJLB-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C2CCC[C@H](C2=C1)N)Br |
Canonical SMILES |
COC1=C(C=C2CCCC(C2=C1)N)Br |
Origin of Product |
United States |
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